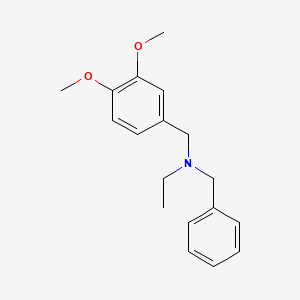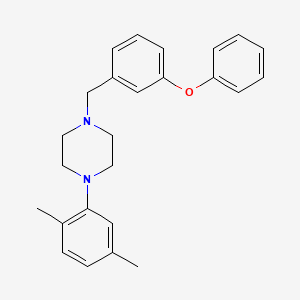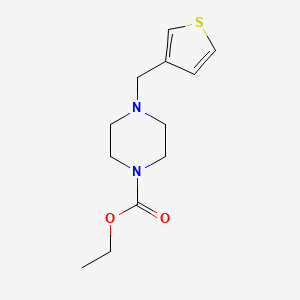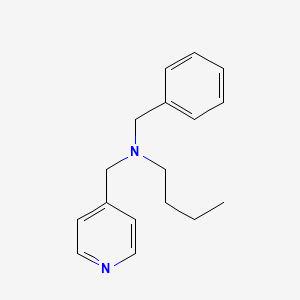![molecular formula C13H21ClN2O5 B3851196 4-{[(2-hydroxyethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol hydrochloride](/img/structure/B3851196.png)
4-{[(2-hydroxyethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol hydrochloride
Vue d'ensemble
Description
4-{[(2-hydroxyethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol hydrochloride, also known as AEGR-733, is a synthetic compound that belongs to the family of phenolic compounds. AEGR-733 has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
4-{[(2-hydroxyethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol hydrochloride acts as a potent inhibitor of the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). It inhibits the downstream signaling pathways of these receptors, leading to the inhibition of angiogenesis and tumor growth. 4-{[(2-hydroxyethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol hydrochloride also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation.
Biochemical and Physiological Effects:
4-{[(2-hydroxyethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol hydrochloride has been shown to inhibit the proliferation and migration of endothelial cells, which are essential for angiogenesis. It also inhibits the growth of tumor cells and induces apoptosis. 4-{[(2-hydroxyethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol hydrochloride has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-{[(2-hydroxyethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol hydrochloride is its potent anti-angiogenic and anti-tumor properties. It has shown promising results in preclinical models for the treatment of cancer and other diseases. However, one of the limitations of 4-{[(2-hydroxyethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol hydrochloride is its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
4-{[(2-hydroxyethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol hydrochloride has shown promising results in preclinical models, and further studies are required to evaluate its safety and efficacy in clinical trials. Some of the future directions for 4-{[(2-hydroxyethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol hydrochloride research include:
1. Developing novel formulations to improve its solubility and bioavailability.
2. Studying its potential therapeutic applications in other diseases such as diabetic nephropathy and inflammatory bowel disease.
3. Investigating its mechanism of action in more detail to identify new targets for drug development.
4. Evaluating its safety and efficacy in clinical trials for the treatment of cancer and other diseases.
Conclusion:
In conclusion, 4-{[(2-hydroxyethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol hydrochloride is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has shown promising results in preclinical models for the treatment of cancer and other diseases. 4-{[(2-hydroxyethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol hydrochloride acts as a potent inhibitor of VEGFR and PDGFR, leading to the inhibition of angiogenesis and tumor growth. Further studies are required to evaluate its safety and efficacy in clinical trials and identify new targets for drug development.
Applications De Recherche Scientifique
4-{[(2-hydroxyethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. 4-{[(2-hydroxyethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol hydrochloride has been studied in preclinical models for the treatment of cancer, diabetic retinopathy, and macular degeneration.
Propriétés
IUPAC Name |
4-[[2-hydroxyethyl(propyl)amino]methyl]-2-methoxy-6-nitrophenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5.ClH/c1-3-4-14(5-6-16)9-10-7-11(15(18)19)13(17)12(8-10)20-2;/h7-8,16-17H,3-6,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCOKHZMYUCTJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2-Hydroxyethyl)(propyl)amino]methyl}-2-methoxy-6-nitrophenol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(allyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3851126.png)
amino]ethanol](/img/structure/B3851130.png)
![1-[(2-methoxy-1-naphthyl)methyl]-3-piperidinecarboxamide](/img/structure/B3851145.png)
![2-[1-(2-phenylethyl)-2-piperidinyl]ethanol](/img/structure/B3851156.png)
![1-[4-(benzyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3851160.png)
![N-(1,4-dimethyl-1H-pyrazol-5-yl)-3-[(2-pyridin-2-ylpiperidin-1-yl)methyl]benzamide](/img/structure/B3851163.png)


amino]ethanol](/img/structure/B3851211.png)

![4-[(4-acetyl-1-piperazinyl)methyl]-2-bromo-6-methoxyphenol](/img/structure/B3851218.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-piperidinecarboxamide](/img/structure/B3851223.png)
